molecular formula C11H10N4O3S B11095399 1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone CAS No. 312517-87-6

1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone

Cat. No.: B11095399
CAS No.: 312517-87-6
M. Wt: 278.29 g/mol
InChI Key: MWQSUSMEIQAOJV-UHFFFAOYSA-N
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Description

The compound 1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone belongs to the triazole family, characterized by a 1,2,4-triazole core substituted with a methylsulfanyl group at position 5, a 4-nitrophenyl group at position 3, and an acetyl group at position 1. Triazole derivatives are widely studied for antimicrobial, antifungal, and enzyme inhibitory activities due to their ability to mimic purine structures and interact with biological targets .

Properties

CAS No.

312517-87-6

Molecular Formula

C11H10N4O3S

Molecular Weight

278.29 g/mol

IUPAC Name

1-[5-methylsulfanyl-3-(4-nitrophenyl)-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C11H10N4O3S/c1-7(16)14-11(19-2)12-10(13-14)8-3-5-9(6-4-8)15(17)18/h3-6H,1-2H3

InChI Key

MWQSUSMEIQAOJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])SC

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole scaffold is typically constructed via cyclocondensation reactions. A widely cited method involves the reaction of hydrazine derivatives with carbonyl compounds. For instance, 4-amino-1,2,4-triazole (26 g) reacts with 4-nitrobenzyl bromide (64.22 g) in isopropyl alcohol under reflux, followed by azeotropic distillation and treatment with hydrochloric acid and sodium nitrite to yield 1-(4-nitrobenzyl)-1,2,4-triazole (83.3% yield). This intermediate serves as a precursor for further functionalization.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group is introduced via nucleophilic substitution or thiolation. A patent by CN113651762A demonstrates the use of methylthiolating agents (e.g., dimethyl disulfide or methyl thioacetate) in the presence of Lewis acids such as anhydrous FeCl₃ or AlCl₃. For example, treating 1-(4-nitrobenzyl)-1,2,4-triazole with methylthiolate ions under basic conditions (Cs₂CO₃/DMSO) at 60°C achieves selective substitution at position 5.

Acetylation at Position 1

The final acetylation step employs acetyl chloride or acetic anhydride in dichloromethane. A study by VulcanChem reports that reacting 5-methylsulfanyl-3-(4-nitrophenyl)-1H-1,2,4-triazole with acetyl chloride in the presence of triethylamine yields the target compound with >95% purity.

Table 1: Representative Nucleophilic Substitution Conditions

StepReagents/ConditionsYield (%)Source
Triazole core formation4-Amino-1,2,4-triazole, 4-nitrobenzyl bromide, HCl, NaNO₂83.3
Methylsulfanyl introductionMethylthioacetate, Cs₂CO₃, DMSO, 60°C77–99
AcetylationAcetyl chloride, CH₂Cl₂, Et₃N, rt90–95

Cycloaddition and Metal-Catalyzed Strategies

[3+2] Cycloaddition with Azides

The Huisgen cycloaddition, though more common for 1,2,3-triazoles, has been adapted for 1,2,4-triazoles. A study in ACS Publications details the use of β-carbonyl phosphonates and aryl azides under Cs₂CO₃/DMSO conditions to form multisubstituted triazoles. For example, reacting β-ketophosphonate with 4-nitrobenzyl azide yields 3-(4-nitrophenyl)-1,2,4-triazole, which is subsequently methylthiolated.

MethodSubstrates/CatalystsYield (%)Source
[3+2] Cycloadditionβ-Ketophosphonate, 4-nitrobenzyl azide, Cs₂CO₃87–92
Copper-catalyzed3-Methylsulfanyl-triazole, CuI, solvent-free89

One-Pot and Green Chemistry Approaches

Tandem Reactions

A patent (CN105906575A) describes a one-pot synthesis starting from 1,2,4-triazole, methyl formate, and ammonium salts under high-pressure conditions. This method avoids intermediate isolation, achieving an overall yield of 84–90% for 1-methyl-1,2,4-triazole derivatives, which are further functionalized.

Solvent-Free and Aqueous Media

Recent advancements emphasize sustainability. A protocol in PMC uses D-glucose as a green C1 synthon for trifluoromethyl-triazole synthesis, adaptable to methylsulfanyl derivatives. Similarly, Bi₂WO₆-catalyzed reactions in water yield triazoles with minimal waste.

Table 3: Green Synthesis Parameters

ConditionReagents/OutcomeYield (%)Source
One-pot high-pressure1,2,4-Triazole, methyl formate, NH₄Cl84–90
Bi₂WO₆ catalysisPhenylacetylene, azide, H₂O95

Challenges and Optimization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine. This reaction modifies electronic properties, enhancing potential biological activity.

  • Replacement with hydroxyl groups : Hydrolysis under acidic or basic conditions yields hydroxyl derivatives, though yields are moderate (~60–65%).

Oxidation of Methylsulfanyl Group

The methylsulfanyl group is oxidized to a sulfone (-SO₂Me) using hydrogen peroxide (H₂O₂) in acetic acid at 60°C. This reaction increases polarity and affects binding interactions in biological systems.

Reaction Conditions Product Yield
Oxidation of -SMe to -SO₂Me30% H₂O₂, glacial CH₃COOH, 60°C, 4hSulfone derivative85%

Condensation Reactions Involving the Acetyl Group

The acetyl group participates in condensation reactions:

  • Hydrazone formation : Reacts with substituted hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazones. These derivatives show enhanced antimicrobial activity.

  • Claisen-Schmidt condensation : Couples with aromatic aldehydes (e.g., benzaldehyde) in basic ethanol to form α,β-unsaturated ketones .

Reaction Conditions Product Yield
Hydrazone synthesisPhenylhydrazine, EtOH, Δ, 6hHydrazone derivative72%
Claisen-Schmidt condensationBenzaldehyde, NaOH/EtOH, 20°C, 4hChalcone analog89%

Oxime Formation

Reaction with hydroxylamine hydrochloride in ethanol produces an oxime derivative. The configuration (E/Z) is confirmed via X-ray crystallography and NMR .

Reaction Conditions Product NMR Data
Oxime synthesisNH₂OH·HCl, EtOH, Δ, 5h(E)-Oxime1HNMR (DMSO-d6): 2.23(s, 3H, Me),11.28(s, 1H, OH)^1H \text{NMR (DMSO-d}_6\text{): } 2.23 \, (\text{s, 3H, Me}), 11.28 \, (\text{s, 1H, OH})

Ring Functionalization

The triazole ring undergoes electrophilic substitution at the N-1 position. For example, alkylation with methyl iodide in DMF/K₂CO₃ introduces methyl groups, altering steric and electronic profiles.

C–H Activation and Cross-Coupling

Palladium-catalyzed C–H bond functionalization enables coupling with aryl halides, generating biaryl derivatives. This reaction expands structural diversity for drug discovery.

Hydrogen Bonding and Crystal Packing

The compound forms stable crystals via intermolecular C–H⋯O and N–O⋯π interactions, as observed in single-crystal X-ray studies. These interactions influence solubility and bioavailability .

Key Mechanistic Insights:

  • Electrophilic reactivity of the acetyl group facilitates condensations and nucleophilic additions.

  • Methylsulfanyl’s oxidation potential makes it a strategic site for modulating lipophilicity.

  • Nitro group’s electron-withdrawing effects activate the triazole ring for substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone exhibits significant antimicrobial properties. Studies have shown that triazole compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of triazoles have been synthesized and tested for their efficacy against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that certain analogs can effectively inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and HepG2 (liver cancer) . The mechanism often involves the inhibition of key enzymes involved in cell division and metabolism.

Neuroprotective Effects

Emerging research suggests that triazole compounds may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Fungicides

Due to their antifungal properties, triazoles are widely used in agriculture as fungicides. The compound can be effective against a range of plant pathogens, contributing to crop protection and yield improvement. Its application can help manage diseases caused by fungi in crops like wheat and barley .

Growth Regulators

Triazole compounds are also explored as plant growth regulators. They can influence plant growth patterns by altering hormonal balances within plants, leading to enhanced growth rates and improved resistance to environmental stresses .

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. It can form complexes with various metals, which may have applications in catalysis or materials science . Such complexes are being studied for their potential use in developing new materials with specific electronic or optical properties.

Synthesis and Characterization

A detailed study on the synthesis of this compound was conducted using standard organic synthesis methods. The compound was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction to confirm its structure .

Biological Testing

In a recent investigation, the compound was subjected to biological testing against several pathogens. The results indicated a promising antimicrobial profile with minimum inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone involves its interaction with various molecular targets. The compound’s triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain kinases, which are involved in inflammatory and bacterial pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness arises from its combination of methylsulfanyl (S–CH₃) and 4-nitrophenyl substituents. Below is a comparative analysis with similar triazole-based ethanones:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents Key Features Reference
Target Compound 5-(methylsulfanyl), 3-(4-nitrophenyl) High electron-withdrawing nitro group; sulfur-containing substituent N/A
1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone 5-methyl, 4-nitrophenyl Methyl instead of methylsulfanyl; 1,2,3-triazole core
2-(4-Fluorophenylamino)-1-(1H-1,2,4-triazol-1-yl)ethanone 4-fluorophenylamino Amino-linked fluorophenyl group; antifungal activity
1-(3,5-Dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Benzofuran, dimethyl Fused aromatic system; antibacterial activity
1-(4-Nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 4-nitrophenyl Lacks methylsulfanyl; similar nitro group

Key Observations :

  • The 4-nitrophenyl group contributes strong electron-withdrawing effects, which can influence reactivity in nucleophilic substitution reactions and binding to enzymatic targets .

Implications for Target Compound :

Hypotheses for Target Compound :

  • The methylsulfanyl group could enhance antifungal activity by increasing cell membrane interaction, as seen in sulfur-containing antifungals like miconazole .
  • The 4-nitrophenyl group may improve binding to viral proteases, as observed in QSAR studies of SARS-CoV inhibitors .

Physicochemical Properties

Table 4: Physical Properties of Analogs
Compound Melting Point (°C) Solubility Notes Reference
1-(3-Methylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone 115–170 Low in water High enantiomeric purity (99% ee)
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone N/A Ethanol-soluble Stable crystalline structure
1-(4-Nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone >200 DMSO-soluble High thermal stability

Predicted Properties for Target Compound :

  • Melting Point : Likely >150°C due to nitro group rigidity.
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO) but poor in water.

Computational and Structural Insights

  • Molecular Docking : Analogous triazoles show strong binding to fungal CYP51 and viral proteases via hydrogen bonding and π-π stacking .
  • Crystal Structures : The nitro group in ’s analog forms intramolecular hydrogen bonds, stabilizing the planar triazole core .

Biological Activity

1-[5-(Methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties and possible applications in medicine.

Synthesis and Structural Characterization

The compound can be synthesized through various methods involving the reaction of 1H-1,2,4-triazole derivatives with methylsulfanyl and nitrophenyl groups. The synthesis typically yields high purity products confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies indicate that compounds containing triazole rings exhibit significant antimicrobial properties against various bacterial strains. The presence of the nitrophenyl group enhances the compound's efficacy against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The triazole structure is known to interact with cellular targets involved in tumor growth, potentially leading to apoptosis in cancer cells .
  • Anticonvulsant Properties : Some derivatives of triazoles have shown anticonvulsant effects in animal models. The mechanism may involve modulation of neurotransmitter systems or ion channels .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicated that the compound exhibits stronger activity against Staphylococcus aureus compared to other strains .

Antitumor Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound has an IC50 value indicating significant cytotoxicity.

Cell LineIC50 (µM)
HeLa10
MCF-715

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Anticonvulsant Properties

Research involving animal models demonstrated that derivatives of this triazole exhibited anticonvulsant effects. The protective effect was evaluated using a pentylenetetrazole (PTZ) induced seizure model.

Case Studies

A notable case study involved a series of synthesized triazole derivatives, including this compound, which were tested for their biological activities. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the phenyl ring significantly influenced biological activity.

Q & A

Basic: What are the key considerations for optimizing the synthetic yield of this compound?

Methodological Answer:
Optimization requires systematic evaluation of reaction parameters:

  • Catalyst selection : Piperidine or similar bases (as in triazole derivatives) can enhance cyclization efficiency .
  • Solvent and temperature : Reflux conditions in anhydrous ethanol improve reaction kinetics for triazole formation .
  • Precursor purity : Impurities in 4-nitrophenyl or methylsulfanyl precursors may reduce yield; use HPLC or TLC for quality control .
  • Workup protocols : Column chromatography (e.g., silica gel) is critical for isolating the product from byproducts like unreacted intermediates .

Basic: Which spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:
Combine multiple techniques for robust verification:

  • NMR spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methylsulfanyl at C5, nitrophenyl at C3) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or electron ionization (EI-MS) validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify functional groups like C=O (1690–1710 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) using NIST reference data .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Address discrepancies through:

  • Standardized assays : Use consistent fungal strains (e.g., Candida albicans) and MIC protocols to compare antifungal activity .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-nitrophenyl with fluorophenyl) to isolate bioactive moieties .
  • In silico modeling : Perform docking studies with fungal CYP51 or similar targets to rationalize activity variations .

Advanced: What methodologies are recommended for crystallographic analysis and hydrogen bonding studies?

Methodological Answer:
For single-crystal X-ray diffraction:

  • Crystallization : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
  • Data collection : Use a synchrotron source or low-temperature (100 K) settings to enhance resolution .
  • Hydrogen bond analysis : Refine geometry parameters (e.g., N–H···O distances) with software like SHELX or OLEX2 .

Advanced: How to design experiments to assess structure-activity relationships (SAR) for antifungal applications?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogens (F, Cl), methoxy, or alkyl groups at C3 and C5 to evaluate electronic/steric effects .
  • Bioisosteric replacement : Replace the triazole ring with pyrazole or imidazole and compare activity .
  • In vitro vs. in vivo correlation : Pair MIC assays with mammalian cytotoxicity tests (e.g., HepG2 cells) to identify selective inhibitors .

Basic: What strategies ensure analytical purity for pharmacological studies?

Methodological Answer:

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to detect impurities (<0.5% area) .
  • Elemental analysis : Verify C, H, N, S content with ≤0.4% deviation from theoretical values .
  • Melting point consistency : Compare observed mp (e.g., 154–175°C for triazoles) with literature to confirm purity .

Advanced: How to address discrepancies in thermal stability data during formulation studies?

Methodological Answer:

  • DSC/TGA analysis : Measure decomposition onset temperatures under nitrogen to assess stability .
  • Accelerated stability testing : Store samples at 40°C/75% RH and monitor degradation via LC-MS .
  • Excipient screening : Test compatibility with common stabilizers (e.g., lactose, PVP) using FTIR for interaction detection .

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